Warfarin
Overview
Description
Warfarin is a well-known anticoagulant used to prevent and treat blood clots. It is commonly prescribed to individuals at risk of developing harmful blood clots, such as those with atrial fibrillation, deep vein thrombosis, or pulmonary embolism . This compound works by inhibiting the synthesis of vitamin K-dependent clotting factors, thereby reducing the blood’s ability to clot .
Mechanism of Action
Target of Action
Warfarin primarily targets the enzyme Vitamin K Epoxide Reductase (VKOR) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the synthesis of several clotting factors .
Mode of Action
This compound exerts its anticoagulant effect by antagonizing Vitamin K . It achieves this by inhibiting VKOR , thereby disrupting the vitamin K cycle . This inhibition prevents the reactivation of Vitamin K1, which is essential for the synthesis of biologically active forms of various clotting factors .
Biochemical Pathways
The inhibition of VKOR by this compound leads to a decrease in the plasma concentrations of Vitamin K-dependent clotting factors, including Factors II, VII, IX, and X , as well as the regulatory proteins C and S . This results in a reduced ability of the blood to clot, thereby exerting an anticoagulant effect .
Pharmacokinetics
This compound is essentially completely absorbed, reaching a maximum plasma concentration between 2 and 6 hours . It distributes into a small volume of distribution (10 L/70kg) and is eliminated by hepatic metabolism with a very small clearance (0.2 L/h/70kg) . The elimination half-life is about 35 hours . This compound is approximately 99% bound to the plasma protein albumin, which leads to its relatively low volume of distribution .
Result of Action
The primary result of this compound’s action is a decrease in the blood’s ability to clot . This is achieved by reducing the concentrations of active clotting factors in the blood .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, dietary intake of Vitamin K can affect the efficacy of this compound, as Vitamin K can counteract this compound’s mechanism of action . Additionally, numerous drug interactions can either increase or decrease this compound’s effectiveness . Therefore, the dose of this compound must be carefully monitored and adjusted based on periodic blood tests .
Biochemical Analysis
Biochemical Properties
Warfarin’s biotransformation is a complex process involving over nine different metabolites . It interacts with cytochrome P450 2C (Cyp2c) enzymes, which are instrumental in the biotransformation of this compound to its 7-hydroxylated metabolite .
Cellular Effects
This compound alters vitamin K metabolism, which has significant consequences as vitamin K-dependent (VKD) proteins function in numerous physiologies in many tissues . These proteins may be poorly carboxylated and dysfunctional if the second activity is not ubiquitously expressed similar to VKORC1 .
Molecular Mechanism
This compound inhibits the vitamin K oxidoreductase (VKORC1), which generates vitamin K hydroquinone (KH 2) required for the carboxylation and consequent activation of VKD proteins . This compound uncouples the 2 reactions that fully reduce KO .
Temporal Effects in Laboratory Settings
It is known that this compound’s metabolism involves a rate-limiting step in the biotransformation of this compound to its 7-hydroxylated metabolite .
Dosage Effects in Animal Models
It is known that this compound’s metabolism is a complex process involving over nine different metabolites .
Metabolic Pathways
This compound is involved in the metabolic pathway of vitamin K. It inhibits VKORC1, which generates KH 2 required for the carboxylation and consequent activation of VKD proteins .
Transport and Distribution
It is known that this compound interacts with Cyp2c enzymes during its metabolism .
Subcellular Localization
This compound and VKORC1 both reside in the endoplasmic reticulum and mediate VKD protein modification during secretion
Preparation Methods
Synthetic Routes and Reaction Conditions
Warfarin can be synthesized through several methods. One common synthetic route involves the condensation of 4-hydroxycoumarin with benzylideneacetone under basic conditions . The reaction typically uses sodium hydroxide as a base and ethanol as a solvent. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods to those used in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques . The final product is formulated into tablets or injectable solutions for medical use.
Chemical Reactions Analysis
Types of Reactions
Warfarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Scientific Research Applications
Warfarin has a wide range of scientific research applications:
Comparison with Similar Compounds
Warfarin is often compared with other anticoagulants, particularly direct oral anticoagulants (DOACs) such as apixaban, dabigatran, and rivaroxaban . Unlike this compound, which inhibits vitamin K-dependent clotting factors, DOACs directly inhibit specific clotting factors (e.g., factor Xa or thrombin) . This difference in mechanism makes DOACs faster-acting and less dependent on dietary factors, but they may also have different side effect profiles .
Similar Compounds
Apixaban: Direct factor Xa inhibitor.
Dabigatran: Direct thrombin inhibitor.
This compound remains unique due to its long history of use, well-established monitoring protocols, and its role in patients with specific conditions where DOACs may not be suitable .
Properties
IUPAC Name |
4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWKTKQMONHTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
Record name | WARFARIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5240 | |
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Record name | WARFARIN | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023742 | |
Record name | Warfarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Warfarin is an odorless and colorless solid. Used as a rodenticide for Norway rats and for house mice. (EPA, 1998), Colorless, odorless, crystalline powder. [rodenticide]; [NIOSH], Solid, COLOURLESS-TO-WHITE POWDER., Colorless, odorless, crystalline powder or solid., Colorless, odorless, crystalline powder. [Note: Rodenticide.] | |
Record name | WARFARIN | |
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URL | https://cameochemicals.noaa.gov/chemical/5240 | |
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Record name | Warfarin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/673 | |
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Record name | Warfarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001935 | |
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Record name | WARFARIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | WARFARIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/714 | |
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Record name | Warfarin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0665.html | |
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Boiling Point |
Decomposes (NIOSH, 2023), decomposes, Decomposes | |
Record name | WARFARIN | |
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Record name | WARFARIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/714 | |
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Record name | Warfarin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0665.html | |
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Solubility |
0.002 % (NIOSH, 2023), Solubility: 1 g in 1.5 mL water, 1.9 mL alcohol, >10,000 mL chloroform, >10,000 mL ether /Warfarin potassium/, In water, 17 mg/L at 20 °C, Soluble in acetone, dioxane; moderately soluble in methanol, ethanol, isopropanol, some oils; freely soluble in alkaline aqueous solution (forms a water-sol sodium salt); practically insoluble in benzene, cyclohexane, Skellysolves A and B., In acetone 65, chloroform 56, dioxane 100 (all in g/L, 20 °C), 0.017 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.0017 (very poor), 0.002% | |
Record name | WARFARIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5240 | |
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Record name | Warfarin | |
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Record name | Warfarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001935 | |
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Record name | WARFARIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Warfarin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0665.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
Relative density (water = 1): 1.4 | |
Record name | WARFARIN | |
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Vapor Density |
Relative vapor density (air = 1): 10.6 | |
Record name | WARFARIN | |
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Vapor Pressure |
0.09 mmHg at 71 °F (NIOSH, 2023), 0.09 [mmHg], 1.5X10-3 mPa /1.125X10-8 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C: (negligible), 0.09 mmHg at 71 °F, (71 °F): 0.09 mmHg | |
Record name | WARFARIN | |
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Record name | Warfarin | |
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URL | https://haz-map.com/Agents/673 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |
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Record name | WARFARIN | |
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URL | https://www.osha.gov/chemicaldata/714 | |
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Record name | Warfarin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0665.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Mechanism of Action |
Warfarin is a [vitamin K] antagonist which acts to inhibit the production of vitamin K by vitamin K epoxide reductase. The reduced form of vitamin K, vitamin KH2 is a cofactor used in the γ-carboxylation of coagulation factors VII, IX, X, and thrombin. Carboxylation induces a conformational change allowing the factors to bind Ca2+ and to phospholipid surfaces. Uncarboxylated factors VII, IX, X, and thrombin are biologically inactive and therefore serve to interrupt the coagulation cascade. The endogenous anticoagulation proteins C and S also require γ-carboxylation to function. This is particularly true in the case of thrombin which must be activated in order to form a thrombus. vitamin KH2 is converted to vitamin K epoxide as part of the γ-carboxylation reaction catalyzed by γ-glutamyl carboxylase. Vitamin K epoxide is then converted to vitamin K1 by vitamin K epoxide reductase then back to vitamin KH2 by vitamin K reductase. Warfarin binds to vitamin K epoxide reductase complex subunit 1 and irreversibly inhibits the enzyme thereby stopping the recycling of vitamin K by preventing the conversion of vitamin K epoxide to vitamin K1. This process creates a hypercoagulable state for a short time as proteins C and S degrade first with half lives of 8 and 24 hours, with the exception of factor VII which has a half life of 6 hours. Factors IX, X, and finally thrombin degrade later with half lives of 24, 36, and 50 hours resulting in a dominant anticoagulation effect. In order to reverse this anticoagulation vitamin K must be supplied, either exogenously or by removal of the vitamin K epoxide reductase inhibition, and time allowed for new coagulation factors to be synthesized. It takes approximately 2 days for new coagulation factors to be synthesized in the liver. Vitamin K2, functionally identical to vitamin K1, is synthesized by gut bacteria leading to interactions with antibiotics as elimination of these bacteria can reduce vitamin K2 | |
Record name | Warfarin | |
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Color/Form |
Crystals from alcohol, White powder, The racemate forms colorless crystals | |
CAS No. |
81-81-2 | |
Record name | WARFARIN | |
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URL | https://cameochemicals.noaa.gov/chemical/5240 | |
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Record name | (±)-Warfarin | |
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Record name | Warfarin [INN:BAN] | |
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Record name | Warfarin | |
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Record name | 2H-1-Benzopyran-2-one, 4-hydroxy-3-(3-oxo-1-phenylbutyl)- | |
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Record name | Warfarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023742 | |
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Record name | Warfarin | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.253 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1786 | |
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Record name | Warfarin | |
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URL | http://www.hmdb.ca/metabolites/HMDB0001935 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |
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Record name | WARFARIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/714 | |
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Record name | Coumarin, 3-(alpha-acetonylbenzyl)-4-hydroxy- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/GN456D70.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
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Melting Point |
322 °F (EPA, 1998), 161 °C, 322 °F | |
Record name | WARFARIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Warfarin | |
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URL | https://www.drugbank.ca/drugs/DB00682 | |
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Record name | WARFARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Warfarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001935 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | WARFARIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | WARFARIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/714 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Warfarin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0665.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.